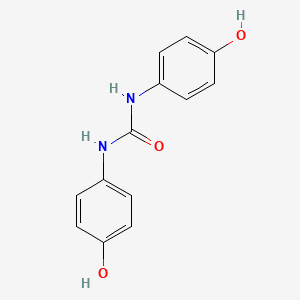

1,3-Bis(4-hydroxyphenyl)urea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(4-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTYAUVZYHYTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291660 | |

| Record name | 1,3-bis(4-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-28-4 | |

| Record name | NSC77019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(4-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Urea Derivative Chemistry

Urea (B33335) and its derivatives are a cornerstone of organic and supramolecular chemistry. The urea functional group is characterized by its planar structure, with oxygen atoms acting as hydrogen bond acceptors and hydrogen atoms on the nitrogen serving as donors. jst.go.jp This inherent capacity for strong and directional hydrogen bonding makes urea derivatives ideal building blocks for creating complex, self-assembling supramolecular structures. jst.go.jpnih.gov

These derivatives are broadly categorized based on their substitution patterns, which significantly influence their chemical and physical properties. Symmetrical ureas, such as 1,3-bis(4-hydroxyphenyl)urea, are often synthesized from the reaction of amines with phosgene (B1210022) or its equivalents. nih.gov The presence of the two 4-hydroxyphenyl groups in this compound enhances its hydrogen-bonding capabilities, influencing its solubility, thermal stability, and intermolecular interactions. This positions the compound within a class of urea derivatives where the substituents play a crucial role in directing its chemical behavior and potential applications.

Significance in Contemporary Chemical Science

The scientific importance of 1,3-bis(4-hydroxyphenyl)urea stems from its multifaceted applications, which span from materials science to medicinal chemistry. Its ability to form robust hydrogen-bonded networks is a key factor in its utility.

In supramolecular chemistry , urea (B33335) derivatives are known to form gels, capsules, and polymers through self-assembly. nih.gov The hydrogen bonding motifs of the urea group are fundamental to the formation of these ordered structures. jst.go.jpnih.gov The hydroxyl groups on the phenyl rings of this compound can further participate in these non-covalent interactions, leading to more complex and stable supramolecular architectures.

In medicinal chemistry , aryl urea compounds have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents. hilarispublisher.com Research has indicated that this compound exhibits analgesic and anti-inflammatory properties. researchgate.netf1000research.com These effects are primarily attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. f1000research.comresearchgate.net

In polymer chemistry , urea derivatives can be incorporated into polymer backbones or used as additives to modify the properties of materials. evitachem.com For instance, the thermal stability and mechanical properties of certain resins can be enhanced by the inclusion of urea-based compounds. evitachem.com

Scope of Research Investigations

Established Preparation Routes

Condensation Reactions Involving Aromatic Amines and Urea Derivatives

Condensation reactions form the cornerstone of many synthetic approaches to this compound, leveraging the reactivity of aromatic amines with urea or its precursors.

A primary and direct method for synthesizing this compound involves the reaction between p-aminophenol and urea. univpancasila.ac.id This process typically requires heating the reactants, often in the presence of a catalyst, to promote the condensation and formation of the desired urea linkage.

Research has demonstrated that optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. One study successfully synthesized the compound by reacting p-aminophenol and urea in an acidic medium. univpancasila.ac.id Specifically, hydrochloric acid was used to achieve a pH of 1. univpancasila.ac.id The reaction mixture, with a molar ratio of p-aminophenol to urea of 2:9.5, was refluxed for one hour. Following cooling and purification by recrystallization with hot ethanol, this method yielded 99.49% of this compound as pinkly-white crystals. univpancasila.ac.id

Table 1: Optimized Conditions for the Synthesis of this compound from p-Aminophenol and Urea univpancasila.ac.id

| Parameter | Condition |

|---|---|

| Reactants | p-Aminophenol, Urea |

| Molar Ratio (p-aminophenol:urea) | 2:9.5 |

| Solvent/Medium | Aqueous, with Hydrochloric Acid |

| pH | 1 |

| Reaction Time | 1 hour (reflux) |

| Purification | Recrystallization from hot ethanol |

| Yield | 99.49% |

The synthesis of substituted diaryl ureas can be extended by using analogs of p-aminophenol or different urea precursors. For instance, the synthesis of various diaryl ureas has been achieved by reacting aniline (B41778) derivatives with isocyanates generated in situ. dergipark.org.tr In a broader context of urea synthesis, N,N'-disubstituted ureas have been efficiently created through the transamidation reaction between ureas/thioureas and various amines under solvent-free conditions using a solid acid catalyst. researchgate.net

The synthesis of sorafenib, a complex diaryl urea, involves reacting intermediates like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea with other reagents. thieme-connect.com This highlights how a base structure similar to this compound can be a building block for more complex molecules. Furthermore, research into diaryl ureas bearing quinoxalindione moieties involves multi-step syntheses starting from p-aminophenol, protecting its amino group, performing O-arylation, and eventually reacting the resulting amine with appropriate isocyanates to form the final urea derivatives. nih.gov

Reaction of p-Aminophenol with Urea

Nucleophilic Addition Approaches

Nucleophilic addition represents another significant class of reactions for forming the urea bond in this compound, often involving highly reactive isocyanate intermediates.

A common and efficient method for preparing ureas is the reaction of an amine with an isocyanate. The synthesis of 1-(4-hydroxyphenyl)-3-(4-nitrophenyl) urea, an unsymmetrical analog, was achieved by reacting p-aminophenol with p-nitrophenylisocyanate in a 1:1 stoichiometric ratio in dry dichloromethane (B109758) at room temperature for 24 hours. nih.gov

Symmetrical ureas can also be formed from isocyanates. In some reaction conditions, such as the thermally induced formation of isocyanates from dioxazolones without a solvent, the formation of symmetrical 1,3-bis(4-methoxyphenyl)urea (B75091) was observed as a major product alongside the unsymmetrical urea. tandfonline.com The synthesis of various diarylurea drugs often involves a final step where an amine reacts with an isocyanate. For example, the synthesis of donafenib involves the reaction of 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide with 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene. acs.org The generation of isocyanates can be achieved through various means, including the use of phosgene (B1210022), though phosgene-free methods are increasingly preferred due to toxicity concerns. researchgate.netbeilstein-journals.org Alternative methods include the Curtius rearrangement of benzoyl azides to produce isocyanates in situ, which then react with anilines to form diphenylurea derivatives. dergipark.org.tr

Table 2: Synthesis of an Unsymmetrical Diaryl Urea via Isocyanate Intermediate nih.gov

| Target Compound | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature |

|---|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl) urea | p-Aminophenol | p-Nitrophenylisocyanate | Dichloromethane (DCM) | 24 hours | Room Temperature |

Benzotriazole-Mediated Synthesis of Substituted Urea Analogs

Benzotriazole (B28993) has been utilized as a versatile mediating agent in various organic syntheses. It can function as a leaving group, facilitating the formation of new bonds. nih.gov N-Acylbenzotriazoles, for example, are stable and reactive intermediates. In the context of creating related structures, N-acylbenzotriazoles have been used to synthesize 2-aryl benzoxazoles. acs.org While a direct benzotriazole-mediated synthesis of this compound is not prominently detailed in the provided results, the chemistry of benzotriazole highlights its potential as a synthon in forming amide and potentially urea bonds through its role as an activated acylating agent. nih.govgrowingscience.com This methodology is noted for its application in synthesizing a variety of heterocyclic compounds. nih.gov

Optimized Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing product yield and ensuring high purity, particularly in industrial-scale production.

Influence of Catalytic Systems

Various catalytic systems have been explored to facilitate the synthesis of diaryl ureas, including this compound. The choice of catalyst can significantly influence the reaction rate and selectivity.

Base Catalysts: Triethylamine has been identified as a suitable catalyst for the condensation reaction between 4-hydroxyphenyl isocyanate and 4-hydroxyphenylamine.

Palladium-Based Catalysts: Palladium catalysts, such as Palladium(II) iodide (PdI₂) and Palladium(II) acetate (B1210297) (Pd(OAc)₂), are effective in the synthesis of diaryl ureas through methods like oxidative carbonylation of amines and C-N cross-coupling reactions. mdpi.comorganic-chemistry.org For instance, PdI₂-based catalysts have been successfully used in the oxidative carbonylation of amines to produce 1,3-diarylureas. mdpi.comresearchgate.net Similarly, Pd(OAc)₂ in conjunction with specific ligands has been shown to be effective for the arylation of ureas. organic-chemistry.org

Other Metal-Based and Non-Metal Catalysts: Other catalytic systems, such as those based on selenium and sulfur, have been utilized for the carbonylation of amines to form ureas. acs.orgresearchgate.net Furthermore, some modern approaches have explored catalyst-free systems, particularly for specific reaction pathways. rsc.org

Solvent Effects on Reaction Efficacy

The selection of a solvent is a critical factor that can dramatically affect the efficacy of the synthesis of this compound. The solvent can influence reactant solubility, reaction rate, and even the reaction pathway itself.

Commonly used solvents for the synthesis of diaryl ureas include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). The use of an inert atmosphere, for example, by using nitrogen or argon gas, is also recommended to prevent unwanted side reactions.

Recent research has highlighted the benefits of using "green" solvents. Water, for instance, has been shown to be an excellent solvent for the synthesis of N-substituted ureas from amines and potassium isocyanate, often leading to high yields and simplified purification processes. rsc.org The use of water as a co-solvent has also been found to improve reaction rates and product conversion. rsc.org Other environmentally friendly solvent systems, such as ionic liquids and deep eutectic solvents, have also been investigated for the synthesis of related urea derivatives. nih.govacs.org

The following table summarizes the impact of different solvents on the synthesis of N-substituted ureas, which provides insights applicable to the synthesis of this compound.

| Solvent System | Reactants | Catalyst/Conditions | Outcome | Reference |

| Water | Aniline, Potassium Isocyanate | 1 N Aqueous HCl | High yield of N-phenylurea | rsc.org |

| Methanol (MeOH) | 3-phenyl-1,4,2-dioxazol-5-one, p-anisidine | Sodium Acetate (NaOAc), 60°C | Excellent yield of 1-(4-methoxyphenyl)-3-phenylurea | tandfonline.com |

| Tetrahydrofuran (THF) | Benzylurea, Aryl Halide | Pd(OAc)₂, Ligand L1, Cs₂CO₃ | High yield of unsymmetrical diarylurea | organic-chemistry.org |

| 1,2-Dimethoxyethane (DME) | Amines, CO, Air | PdI₂, KI | Formation of symmetrically 1,3-disubstituted ureas | mdpi.com |

| Ionic Liquid (BmimBF₄) | Amines, CO, Air | PdI₂ | Synthesis of 1,3-diarylureas | mdpi.com |

| Dichloromethane (CH₂Cl₂) | 1,3-bis(4-(4-methoxyphenoxy)phenyl)urea | Boron Tribromide (BBr₃) | Synthesis of 1,3-bis(4-(4-hydroxyphenoxy)phenyl)urea | google.com |

| Acetonitrile (MeCN) | 4-aminophenol, Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate | DABCO | 92% yield of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | thieme-connect.com |

Temperature and Pressure Parameters in Large-Scale Synthesis

Temperature and pressure are critical parameters in the synthesis of this compound, especially when considering large-scale industrial production.

For the synthesis of diaryl ureas, reaction temperatures can range from ambient temperature to elevated temperatures. For example, the condensation of 4-hydroxyphenyl isocyanate with 4-hydroxyphenylamine is often carried out at temperatures between 60-80°C to manage the exothermic nature of the reaction. In other synthetic approaches for related compounds, temperatures can be significantly higher, sometimes reaching up to 150-260°C. google.com

Pressure conditions can also vary depending on the specific synthetic route. While some reactions are performed at atmospheric pressure, others, particularly those involving gaseous reactants like carbon monoxide, may require elevated pressures. mdpi.commdpi.com For instance, industrial urea production processes can operate under high-pressure conditions. europa.eu

The scalability of synthetic methods for N-substituted ureas has been demonstrated, with some processes showing no negative impact on yield when transitioning from millimole to 20-millimole scales. rsc.org This suggests that the optimized laboratory conditions can potentially be translated to larger-scale production with consistent results. researchgate.net

Exploration of Novel Synthetic Strategies

In addition to traditional methods, several novel synthetic strategies for the preparation of diaryl ureas, including this compound, have been developed. These newer methods often focus on improving efficiency, safety, and environmental friendliness.

Catalyst-Free Synthesis in Water: A noteworthy development is the catalyst-free synthesis of N-substituted ureas by reacting amines with potassium isocyanate in water. rsc.org This method is considered environmentally benign and can produce high yields of the desired product with simple workup procedures. rsc.org

Isocyanate Surrogates: To avoid the handling of toxic isocyanates, researchers have explored the use of isocyanate surrogates. Dioxazolones, for example, can generate isocyanate intermediates in situ under mild conditions, which then react with amines to form unsymmetrical diaryl ureas. tandfonline.comtandfonline.com

Palladium-Catalyzed C-N Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions offer a versatile route for the synthesis of unsymmetrical diaryl ureas. organic-chemistry.org This method involves the sequential arylation of a protected urea, which can be adapted for the synthesis of symmetrical ureas as well. organic-chemistry.org

Electrochemical Synthesis: An emerging and innovative approach is the electrochemical synthesis of biaryls from diaryl ureas. researchgate.net This method utilizes a temporary urea linkage to facilitate a transition-metal-free coupling of arenes, offering a potentially greener alternative to traditional catalytic methods. researchgate.net

Multi-step Synthesis from Alternative Precursors: A multi-step synthesis for a related compound, 1,3-bis(4-(4-hydroxyphenoxy)phenyl)urea, has been reported. google.com This process involves the formation of a carbamate, followed by reaction with an aniline derivative and subsequent deprotection to yield the final product. google.com Such multi-step strategies can offer greater control over the final structure.

Advanced Spectroscopic Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a comprehensive characterization of the molecule.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data. The analyses are typically conducted in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆). univpancasila.ac.id

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. univpancasila.ac.id Due to the molecule's symmetry, the two 4-hydroxyphenyl groups are equivalent. The spectrum shows four primary resonance peaks. univpancasila.ac.id A singlet observed at δ 9.02 ppm is attributed to the two protons of the phenolic hydroxyl (-OH) groups. univpancasila.ac.id The two protons of the urea's secondary amine (-NH) groups resonate as a singlet at δ 8.17 ppm. univpancasila.ac.id The aromatic region contains two doublets: one at δ 7.19 ppm corresponding to the four aromatic protons adjacent to the amine linkage, and another at δ 6.67 ppm for the four aromatic protons adjacent to the hydroxyl group. univpancasila.ac.id The integration of these peaks confirms a proton ratio consistent with the molecular structure. univpancasila.ac.id

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.02 | Singlet | 2H | -OH (phenolic) |

| 8.17 | Singlet | 2H | -NH (urea) |

| 7.19 | Doublet | 4H | Ar-H (ortho to -NH) |

| 6.67 | Doublet | 4H | Ar-H (ortho to -OH) |

Source: univpancasila.ac.id

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound in DMSO-d₆ shows five distinct signals, which aligns with the symmetrical nature of the compound. uva.nl The signal at δ 153.6 ppm is assigned to the carbonyl carbon (C=O) of the urea moiety. uva.nl The carbon atom of the phenyl ring attached to the hydroxyl group (C-OH) appears at δ 152.8 ppm. uva.nl The signal at δ 131.9 ppm corresponds to the aromatic carbon bonded to the nitrogen atom (C-N). uva.nl The two remaining signals at δ 120.7 ppm and δ 115.6 ppm are assigned to the C-H carbons of the aromatic rings. uva.nl

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.6 | C=O (Urea carbonyl) |

| 152.8 | C-OH (Aromatic) |

| 131.9 | C-N (Aromatic) |

| 120.7 | C-H (Aromatic) |

| 115.6 | C-H (Aromatic) |

Source: uva.nl

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent peak observed around 3310-3311 cm⁻¹ is attributed to the stretching vibration of the phenolic hydroxyl (-OH) group. univpancasila.ac.id The N-H stretching of the urea's secondary amide groups typically appears around 3300 cm⁻¹. A strong absorption at approximately 1639 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the urea group. univpancasila.ac.id Bending vibrations for the secondary amide (-NH) groups are observed in the region of 1506-1575 cm⁻¹. univpancasila.ac.id Furthermore, a peak around 1464-1465 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings. univpancasila.ac.id

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3311 | Stretching | Phenolic -OH |

| ~3300 | Stretching | Amide N-H |

| ~1639 | Stretching | Carbonyl C=O |

| 1506 - 1575 | Bending | Amide N-H |

| ~1465 | Stretching | Aromatic C=C |

Source: univpancasila.ac.id

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Impact Mass Spectrometry (EI-MS) can be utilized to confirm its molecular weight. univpancasila.ac.id The compound has an average mass of 244.25 g/mol and a monoisotopic mass of 244.084792 g/mol . epa.gov In the mass spectrum, the molecular ion peak [M]⁺ would be identified at an m/z value corresponding to this mass, providing direct evidence of the compound's molecular formula, C₁₃H₁₂N₂O₃.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound shows a maximum absorption wavelength (λmax) at 291 nm. This absorption is primarily due to π → π* electronic transitions occurring within the conjugated system, which includes the two phenyl rings and the urea carbonyl group. The lone pairs of electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions. The observed λmax at 291 nm represents a hypsochromic shift (blue shift) when compared to its precursor, p-aminophenol, which has a λmax of 301 nm. This shift can be attributed to alterations in the electronic environment and conjugation upon formation of the urea linkage.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Aminophenol |

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis

Mass Spectrometry for Molecular Ion Identification

Crystallographic Analysis and Solid-State Architecture

The solid-state architecture of this compound is dictated by its capacity for strong and directional intermolecular interactions, primarily hydrogen bonding. The urea moiety provides two hydrogen bond donors (N-H groups) and one acceptor (C=O group), while the two terminal phenolic groups each offer a hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor. This functionality predisposes the molecule to form robust, self-assembled structures in the solid state.

Single Crystal X-ray Diffraction Studies

A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Such a study would provide definitive proof of the molecular structure in the solid state and precise measurements of bond lengths, bond angles, and torsion angles. The resulting data would also reveal the crystallographic system, space group, and unit cell dimensions, which are fundamental to understanding the crystalline form.

Should a single crystal be grown and analyzed, the expected data would be presented in a format similar to the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₃ |

| Formula Weight | 244.25 g/mol |

| Crystal System | Not available in searched literature |

| Space Group | Not available in searched literature |

| a (Å) | Not available in searched literature |

| b (Å) | Not available in searched literature |

| c (Å) | Not available in searched literature |

| α (°) | Not available in searched literature |

| β (°) | Not available in searched literature |

| γ (°) | Not available in searched literature |

| Volume (ų) | Not available in searched literature |

| Z | Not available in searched literature |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those like ureas that engage in strong hydrogen bonding. rsc.org Different polymorphs can arise from variations in molecular conformation or intermolecular packing, leading to different physicochemical properties. While no specific polymorphs of this compound have been reported, the structural features of the molecule make their existence plausible.

The crystal packing of diaryl ureas is typically dominated by hydrogen bonds. The N-H groups of the urea core act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule, forming a characteristic one-dimensional tape or ribbon motif. nih.gov This primary hydrogen-bonding interaction is often described by the graph set descriptor R²₂(8).

| Donor | Acceptor | Interaction Type | Significance in Crystal Packing |

|---|---|---|---|

| N-H (urea) | C=O (urea) | Intermolecular | Forms primary 1D hydrogen-bonded tapes, a classic motif for ureas. |

| O-H (phenol) | O-H (phenol) | Intermolecular | Can form chains or rings, linking the primary urea tapes. |

| O-H (phenol) | C=O (urea) | Intermolecular | Acts as a key interaction to link different parts of the supramolecular assembly. |

| N-H (urea) | O-H (phenol) | Intermolecular | Provides additional cross-linking between molecular chains. |

Conformational Analysis and Isomeric Forms

Studies on analogous 1,3-diaryl ureas have shown that the central urea unit (N-C(O)-N) tends to be planar or nearly planar. dergipark.org.tr The conformations are often described by the torsion angles between the urea plane and the planes of the two aromatic rings. Several isomeric forms are theoretically possible, arising from the rotation around the N-C bonds.

Computational studies on similar molecules, such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, have utilized potential energy surface (PES) scans to identify stable conformers. acs.org For this compound, the key conformational isomers would include:

syn-syn: Both phenyl rings are on the same side of the C=O bond.

syn-anti: The phenyl rings are on opposite sides of the C=O bond.

anti-anti: Both phenyl rings are on the opposite side of the C=O bond relative to the N-H protons.

The planarity of the molecule is a balance between the steric hindrance of the bulky phenyl groups and the electronic effects of conjugation. In many diaryl ureas, the phenyl rings are twisted out of the plane of the urea group to minimize steric clash. The presence of intramolecular hydrogen bonds can also play a crucial role in stabilizing specific conformations. conicet.gov.ar While no specific experimental conformational analysis for this compound is available, in-silico modeling suggests it adopts a specific low-energy conformation for interaction with biological targets. epa.gov

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a computational microscope to observe the motion and behavior of molecules over time. For 1,3-bis(4-hydroxyphenyl)urea, MD simulations can provide critical insights into its conformational flexibility, the stability of its interactions with surrounding molecules, and its behavior in different environments, such as in solution or when bound to a biological target.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public literature, the methodology is well-established for similar molecules. jpionline.orgtandfonline.com Such simulations would typically model the molecule's behavior over nanoseconds, tracking the trajectories of each atom. jpionline.org Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time. A stable trajectory in an RMSD plot would indicate that the molecule maintains a consistent average structure. jpionline.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. For this compound, this could reveal the degree of rotational freedom around the urea (B33335) linkage and the phenyl rings. jpionline.org

Solvent Interactions: To understand how the molecule interacts with water or other solvents, focusing on the formation and lifetime of hydrogen bonds involving the hydroxyl (-OH) and urea (-NH) groups.

Protein-Ligand Dynamics: In the context of its biological targets like Cyclooxygenase-1 (COX-1), MD simulations could be used to validate docking poses and assess the stability of the ligand-protein complex, ensuring the key intermolecular interactions are maintained over time. jpionline.orgtandfonline.com

In Silico Assessment of Molecular Reactivity Descriptors

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and chemical reactivity of a molecule. dergipark.org.trresearchgate.net For this compound, these theoretical calculations provide quantitative measures known as molecular reactivity descriptors. These descriptors help in understanding the molecule's stability, and its electrophilic and nucleophilic nature. researchgate.net

DFT calculations are often performed at specific levels of theory, such as B3LYP with a 6-311G(d,p) basis set, to optimize the molecule's geometry and compute its electronic properties. dergipark.org.tr Key descriptors derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron. acs.org

Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, further quantify reactivity.

The table below summarizes key conceptual reactivity descriptors and their significance. While exact calculated values for this compound require specific computational studies, their interpretations are universal.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness correlates with a larger HOMO-LUMO gap and greater stability. acs.org |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. acs.org |

In silico studies have predicted that this compound has the potential to be an effective anti-inflammatory agent based on its favorable interactions with biological targets. f1000research.comresearchgate.net The molecule's reactivity profile, as would be detailed by these descriptors, underpins this predicted biological activity.

Theoretical Insights into Intermolecular Interactions

The biological and material properties of this compound are governed by its intermolecular interactions, which can be effectively studied using computational methods. The presence of multiple hydrogen bond donors (-NH groups of the urea and -OH groups of the phenols) and acceptors (the carbonyl oxygen of the urea and the hydroxyl oxygens) allows for the formation of extensive and stable hydrogen-bonding networks.

Molecular docking studies, a key computational technique, have been used to investigate the interactions between this compound and its biological targets, such as COX-1 and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net These studies predict the preferred binding orientation of the molecule within the active site of these proteins and identify the specific non-covalent interactions that stabilize the complex.

A 2021 in silico analysis explored the binding of 1,3-bis(p-hydroxyphenyl)urea to the active sites of COX-1 (PDB ID: 1CQE) and TNF-α (PDB ID: 2AZ5). researchgate.netresearchgate.net The study, using software like AutoDock Vina, revealed that the compound forms key interactions with amino acid residues, suggesting a strong binding affinity. f1000research.comresearchgate.net

The table below details the specific intermolecular interactions identified in these docking studies.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| COX-1 (1CQE) | ARG 120, TYR 355, SER 530 | Hydrogen Bonds |

| VAL 349, LEU 352, ILE 523 | Hydrophobic Interactions | |

| TNF-α (2AZ5) | TYR 59, TYR 119, GLY 121, LEU 120 | Hydrogen Bonds |

| LEU 57, ILE 118 | Hydrophobic Interactions |

These predicted interactions, particularly the hydrogen bonds with key residues like Arginine 120 in COX-1, are crucial for the inhibitory potential of the molecule. researchgate.net

Furthermore, theoretical methods like Hirshfeld surface analysis can be used to visualize and quantify the intermolecular contacts in the molecule's crystal structure. researchgate.net For similar urea derivatives, crystal cohesion is often dominated by strong N-H···O hydrogen bonds, forming dimers or chains, which are further packed through π-π stacking and other weaker van der Waals forces. ucl.ac.be The symmetrical nature and functional groups of this compound strongly suggest its ability to form robust, hydrogen-bonded architectures that define its solid-state properties.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Molecular Aggregation

Hydrogen bonds are the primary drivers of molecular aggregation in bis-urea compounds. The urea (B33335) group itself provides two hydrogen bond donors (N-H groups) and one acceptor (the carbonyl oxygen), while the hydroxyl groups on the phenyl rings offer additional sites for hydrogen bonding.

The self-assembly of bis-urea derivatives is dominated by the formation of intermolecular hydrogen bonds. Specifically, the N-H protons of the urea group readily engage with the carbonyl oxygen (C=O) of an adjacent urea molecule, leading to the formation of a characteristic one-dimensional hydrogen-bonded chain. academie-sciences.fr This N-H…O interaction is a robust and highly directional binding motif that dictates the primary structure of the resulting supramolecular polymer.

| Interaction Type | Donor | Acceptor | Significance in Aggregation |

| N-H…O | Urea N-H | Urea C=O | Primary driving force for 1D chain formation |

| O-H…O | Phenolic O-H | Phenolic O-H or Urea C=O | Reinforces and stabilizes the supramolecular assembly |

Bis-urea derivatives are well-known for their ability to self-assemble into long, rigid, and well-ordered supramolecular polymers in solution and on surfaces. academie-sciences.fr This self-association is a cooperative process, where the formation of initial hydrogen bonds facilitates the subsequent addition of more molecules. The result is often the formation of fibrillar structures, which can entangle to form gels in organic solvents. sc.edu The specific morphology of the self-assembled structures, such as tubes or filaments, can be influenced by factors like solvent polarity and temperature. academie-sciences.fr The straightforward synthesis of bis-urea compounds allows for systematic studies on how molecular structure affects their self-assembly behavior. academie-sciences.fr

Intermolecular Hydrogen Bond Formation (N-H…O, O-H…O)

Design of Neutral Hosts for Molecular Recognition

The directional hydrogen-bonding capabilities of the urea moiety make it an excellent functional group for the design of synthetic neutral receptors for molecular recognition, particularly for anions.

Urea-based receptors are attractive for anion binding because they can form strong hydrogen bonds with anionic guests under neutral conditions. acs.org The two N-H groups of the urea can act in concert to bind an anion within a cleft or cavity. The binding strength and selectivity can be tuned by modifying the scaffold that connects the urea groups. acs.org For instance, dipodal receptors with flexible linkers can create a pocket for a single anion, while more rigid structures can lead to different binding modes. acs.org The presence of chromogenic groups, like nitrophenyl units, on the receptor can allow for the colorimetric sensing of anion binding. researchgate.net

| Anion | Binding Interaction | Significance |

| Halides (F⁻, Cl⁻, etc.) | N-H…Anion Hydrogen Bonds | High affinity and selectivity possible |

| Oxoanions (e.g., Acetate) | N-H…Anion Hydrogen Bonds | Used in sensing applications |

Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped structure that provides a pre-organized platform for developing sophisticated molecular receptors. magtech.com.cnmdpi.com By functionalizing the rim of a pillararene with urea groups, it is possible to create highly selective anion receptors. acs.orgnih.gov The spatial arrangement of the urea moieties on the pillararene scaffold is crucial for determining the binding affinity and selectivity for different anions. acs.orgiucr.org For example, urea-functionalized pillar uts.edu.auarenes have shown high selectivity for fluoride (B91410) ions. acs.orgnih.gov Single-crystal X-ray diffraction has been instrumental in understanding the host-guest interactions and the formation of supramolecular dimers in these systems. nih.gov

Anion Recognition Capabilities of Urea-Containing Scaffolds

Formation of Supramolecular Assemblies and Networks

The self-assembly of 1,3-Bis(4-hydroxyphenyl)urea and related bis-urea compounds can lead to the formation of extended supramolecular assemblies and networks. In solution, these molecules can form long, fibrous aggregates that, at sufficient concentrations, can entangle to create a three-dimensional network, resulting in the formation of an organogel or hydrogel. nih.govsc.edu The properties of these gels are dictated by the underlying supramolecular polymer structure. academie-sciences.fr On surfaces, bis-urea derivatives can form highly ordered two-dimensional monolayers, which have potential applications in nanoscience and materials chemistry. acs.org The ability to form these complex structures is a direct consequence of the well-defined hydrogen bonding patterns of the constituent molecules.

Cooperative Polymerization Mechanisms in Bis-Urea Systems

The formation of supramolecular polymers from bis-urea monomers is a prime example of a cooperative, or nucleation-elongation, polymerization mechanism. researchgate.netchinesechemsoc.orgnih.gov This process is fundamentally different from isodesmic (or step-growth) polymerization, where the addition of each monomer occurs with equal probability. In a cooperative mechanism, the initial formation of a small aggregate, or "nucleus," is thermodynamically less favorable than the subsequent addition of monomers to the growing chain. Once the nucleus is formed, the elongation process is much more favorable, leading to a rapid increase in polymer length.

This cooperativity in bis-urea systems manifests on two distinct levels:

Intramolecular Synergy : The two urea groups on a single molecule act in concert. The hydrogen bonding of the first urea group facilitates the association of the second, making the bifunctional monomer significantly more "sticky" than a corresponding monofunctional urea. researchgate.net

Nucleation-Elongation Dynamics : The formation of dimers and other small oligomers is less favored than the formation of long polymer chains. researchgate.net This means that below a critical concentration or temperature, the molecules exist predominantly as monomers. However, once this threshold is crossed, long polymers form abruptly. This all-or-nothing behavior is a hallmark of cooperative polymerization. chinesechemsoc.orgnih.gov

The strength of this cooperative assembly is evident in the high viscosity of solutions containing bis-urea compounds, which is indicative of the presence of very long, entangled supramolecular chains. rsc.org The specific arrangement of hydrogen bonds creates a robust, tape-like or filamentous structure. Molecular modeling and experimental data suggest that the urea groups form a network of four hydrogen bonds between adjacent monomers, creating a stable, repeating unit that propagates into a one-dimensional polymer. rsc.orgacademie-sciences.fr

| Parameter | Value in Toluene | Value in Water |

|---|---|---|

| ΔG° (Standard Gibbs Free Energy) | -26 kJ mol-1 | -53 kJ mol-1 |

| Polymerization Mechanism | Cooperative (Nucleation-Elongation) | Cooperative (Nucleation-Elongation) |

This table illustrates how the solvent environment significantly impacts the thermodynamics of self-assembly, with the hydrophobic effect in water leading to a much stronger driving force for polymerization.

Helical Supramolecular Polymer Formation

A fascinating aspect of the self-assembly of certain bis-urea derivatives is the formation of helical structures. researchgate.net Chirality can be introduced into the supramolecular polymer from chiral monomers or can emerge spontaneously in the assembly of achiral monomers. This transfer of chirality from the molecular level to the supramolecular level results in the formation of helical nanotubes or filaments.

Studies on chiral bis-urea systems have revealed that both racemic and non-racemic stereoisomers can form helical supramolecular polymers. researchgate.net Interestingly, these systems can exhibit complex behavior, with competing structures such as single and double helices coexisting in solution, with the transition between them being temperature-dependent. researchgate.net For instance, a double helical structure might be favored at lower temperatures, while a single helical structure predominates at higher temperatures. researchgate.net

While specific studies on the helical polymerization of this compound are not detailed in the provided search results, its symmetric and achiral nature suggests that if it were to form helical structures, it would likely be through spontaneous symmetry breaking, resulting in an equal population of right-handed and left-handed helices. The potential for the terminal hydroxyphenyl groups to engage in secondary intermolecular interactions could play a role in directing or stabilizing such helical arrangements.

| Condition | Predominant Structure | Key Influencing Factor |

|---|---|---|

| Low Temperature | Double Helical Structure | Thermodynamic Stability |

| High Temperature | Single Helical Structure | Entropy |

| Racemic Mixture | More Stable Heterochiral Double Helix | Stereochemical Interactions |

Polymer Science and Materials Applications

Incorporation into Polymeric Architectures

The unique chemical structure of bis-urea compounds allows for their integration into various polymer systems, creating materials with novel functionalities and performance characteristics.

While direct polymerization of 1,3-bis(4-hydroxyphenyl)urea is a subject of ongoing research, structurally similar diphenol monomers containing urea (B33335) linkages have been successfully used to synthesize poly(urea-ester)s. A notable example involves the synthesis of bis(4′-hydroxyphenyl)-tolyene-2,4-diurea. researchgate.netresearchgate.net This monomer is prepared through the reaction of 2,4-toylene diisocyanate with p-aminophenol in a solvent like N,N-dimethylformamide (DMF). researchgate.net

These poly(urea-ester)s are subsequently synthesized via polycondensation of the diphenol monomer with a diacid chloride, such as terephthaloyl chloride. researchgate.netresearchgate.net The resulting polymers are characterized by the presence of both urea and ester functional groups in the main chain. Characterization using techniques like elemental analysis (EA), differential scanning calorimetry (DSC), and 1H-NMR confirms the structure of the monomer and the resulting polymer. researchgate.net The incorporation of the urea group is specifically intended to influence the polymer's thermal properties and intermolecular interactions.

The rigid, rod-like structure imparted by the aromatic urea linkage makes these monomers excellent candidates for creating main-chain thermotropic liquid crystalline polymers (LCPs). researchgate.net LCPs exhibit ordered phases in the melt, which can lead to materials with exceptional mechanical properties and thermal stability. researchgate.net

In the case of the poly(urea-ester)s synthesized from bis(4′-hydroxyphenyl)-tolyene-2,4-diurea and terephthaloyl chloride, the mesogenic (liquid crystal-forming) group is formed during the polymerization process itself. researchgate.netresearchgate.net Characterization of these polymers using polarizing optical microscopy (POM) with a hot stage, along with wide-angle X-ray diffraction (WAXD) and small-angle X-ray diffraction (SAXD), has confirmed that they exhibit a nematic liquid crystalline phase. researchgate.net The presence of urethane (B1682113) and urea linkages in polymer chains is crucial for the formation of liquid crystalline phases, which is often attributed to the intermolecular hydrogen bonding they facilitate. koreascience.kr

The process often involves blending the bis-urea additive with a base polymer, such as poly(caprolactone)-bisurea (PCL-BU), or synthesizing it in situ during the polymerization. researchgate.netCurrent time information in Bangalore, IN. The urea groups on the additive form strong, specific, and reversible hydrogen bonds, acting as physical cross-links. This approach offers a modular way to functionalize materials and create healable or stimuli-responsive polymer networks. researchgate.netresearchgate.net

Main Chain Thermotropic Liquid Crystalline Polymers

Advanced Polymer Properties and Performance

The incorporation of bis-urea units, either as integral parts of the polymer backbone or as supramolecular additives, significantly enhances the performance characteristics of the resulting materials.

The formation of hard domains through bis-urea hydrogen bonding provides a powerful mechanism for supramolecular reinforcement, leading to significant improvements in the mechanical properties of polymers. researchgate.netnih.gov These hard domains act as reinforcing fillers on a nanoscale, increasing the stiffness and strength of the material. Current time information in Bangalore, IN. In supramolecular polyurethane elastomers, increasing the concentration of pendant bis-aromatic urea motifs leads to a substantial increase in ultimate tensile strength (UTS). researchgate.net For example, increasing the concentration of one self-assembling urea unit from 2.5 mol% to 15 mol% raised the UTS from 7.57 to 17.93 MPa. researchgate.net

Similarly, in polyurethane-urea supramolecular hydrogels, where urea linkages are formed in situ by the reaction of excess isocyanate groups with water, the mechanical properties can be tuned by adjusting the diisocyanate content. researchgate.netrsc.org The formation of multi-urea linkages, which have stronger hydrogen bonding capabilities than urethane linkages, has a profound influence on improving mechanical strength. researchgate.netrsc.org

Table 1: Effect of Hard Segment Ratio on Mechanical Properties of Polyurethane-Urea Supramolecular Hydrogels

| Property | Range of Values | Trend with Increasing Hard Segment Ratio |

|---|---|---|

| Shear Modulus | 0.2–0.8 MPa | Increases |

| Tensile Strength | 3.3–34 MPa | Increases Linearly |

| Elongation at Break | 970–2420% | Decreases Linearly |

| Compression Stress | Up to 38 MPa | Increases |

Data sourced from studies on polyurethane-urea hydrogels where properties are tuned by altering diisocyanate content. researchgate.netrsc.org

Polymers incorporating urea linkages, particularly main-chain liquid crystalline poly(urea-ester)s, exhibit high thermal stability and distinct phase behaviors. Thermogravimetric analysis (TGA) of semi-crystalline main-chain poly(ester amides) with urea-like linkages shows high thermal stability, with a 5% weight loss temperature (Td) typically above 288 °C. mdpi.com The decomposition of polyurea materials generally occurs in stages, with the degradation of the strong urea bonds happening at temperatures between 250-350 °C, followed by the decomposition of other segments at higher temperatures. researchgate.net

Differential scanning calorimetry (DSC) is used to analyze the phase transitions of these polymers. researchgate.net For the thermotropic liquid crystalline poly(urea-ester)s derived from bis(4′-hydroxyphenyl)-tolyene-2,4-diurea, DSC results show that the melting point is significantly affected by the monomer composition. researchgate.net These polymers transition from a crystalline state to a nematic liquid crystalline state upon heating, and finally to an isotropic liquid at a higher clearing temperature. mdpi.com

Table 2: Thermal Properties of Main-Chain Polymers Containing Urea/Urethane Linkages

| Polymer Type | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | 5% Weight Loss Temp. (Td) | Phase Behavior |

|---|---|---|---|---|

| Poly(ester amide)s | 8.3 - 16.4 °C | - | 288 - 294 °C | Amorphous |

| Poly(urea-ester) LCPs | Not Reported | Varies with composition | Not Reported | Nematic Liquid Crystal |

| Polyethylene Terephthalate (for comparison) | ~78 °C | ~253 °C | >350 °C | Semi-crystalline |

Data compiled from studies on various polymers containing urea or amide linkages. researchgate.netmdpi.comresearchgate.net

Enhancement of Mechanical Properties via Supramolecular Reinforcement

Role in Polymer Modification and Functionalization

This compound is a versatile compound in polymer science, primarily utilized for its unique structural features: two reactive hydroxyl (-OH) groups and a central urea moiety (-NH-CO-NH-). These functional groups allow it to act as a monomer, a chain extender, or a modifying agent to enhance the properties of various polymers. Its rigid aromatic structure, combined with the strong hydrogen-bonding capability of the urea and hydroxyl groups, imparts significant improvements in thermal stability, mechanical strength, and solubility of the resulting polymers. mdpi.com

The phenolic hydroxyl groups serve as reactive sites for various polymerization and modification reactions. For instance, they can react with isocyanates to form polyurethanes, with carboxylic acids or their derivatives to produce polyesters, and with epoxides to cure or modify epoxy resins. lookchem.comepo.org The urea linkage contributes to extensive hydrogen bonding, which creates strong intermolecular forces, leading to polymers with higher glass transition temperatures and improved mechanical performance.

Incorporation into Polymer Backbones

The bifunctional nature of this compound makes it an ideal monomer or co-monomer in polycondensation reactions. When reacted with diisocyanates, it can be incorporated into polyurethane chains, where it acts as a hard segment. This enhances the thermal and dimensional stability of the resulting polyurethane. Similarly, it can be used in the synthesis of aromatic polyesters, contributing to their rigidity and heat resistance. Research into aromatic polyamides (aramids) shows that incorporating urea moieties into the polymer backbone can lead to materials with enhanced solubility and superior thermal properties. researchgate.net

Modification of Thermosetting Resins

In thermosetting systems like epoxy resins, this compound can function as a curing agent or a modifier. epo.org The hydroxyl groups react with the epoxide rings, leading to the formation of a cross-linked network. The incorporation of this compound into the epoxy matrix can increase the glass transition temperature (Tg), improve thermal stability, and enhance the mechanical properties of the cured material. The presence of the polar urea group can also improve adhesion to various substrates.

Functionalization for Advanced Applications

The hydroxyl groups of this compound provide convenient handles for further functionalization. These groups can be modified to introduce other functionalities, allowing for the creation of polymers with tailored properties. For example, the synthesis of hyperbranched poly(ether imide)s has been achieved using monomers containing bis(4-hydroxyphenyl) structures, highlighting the utility of this core moiety in developing complex polymer architectures for advanced microelectronic applications. mdpi.comacs.org

Table 1: Research Findings on Polymer Modification Using Bis-hydroxyphenyl Structures

| Polymer System | Role of Bis-hydroxyphenyl Moiety | Observed Property Improvements | Reference |

| Aromatic Polyamides | Monomer/Structural Component | Enhanced thermal stability, improved solubility, high glass transition temperatures (237–254 °C). | mdpi.com |

| Epoxy Resins | Curing Agent/Modifier | Excellent heat resistance, mechanical strength, and adhesive properties. | epo.org |

| Hyperbranched Poly(ether imide)s | AB2 Monomer Component | High glass transition temperatures (177–230 °C), good thermal decomposition temperatures. | acs.org |

| Polyurethanes | Chain Extender/Hard Segment | Creates polyurethane-urea dispersions with specific properties for cosmetic and other applications. | google.comgoogle.com |

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways and Products

The presence of electron-rich phenolic hydroxyl groups makes 1,3-Bis(4-hydroxyphenyl)urea amenable to oxidation. These reactions are a key aspect of its chemical profile, leading to the formation of new chromophoric systems.

The most prominent oxidation pathway for this compound results in the formation of quinone derivatives. This transformation involves the conversion of the p-hydroxyphenyl moieties into p-benzoquinone-type structures. This reaction is characteristic of phenols and hydroquinones, proceeding through the loss of electrons and protons from the hydroxyl functions.

A variety of oxidizing agents can facilitate this process. Common laboratory reagents such as potassium permanganate (B83412) are effective for this type of oxidation. Additionally, high-potential quinones, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), are known to be powerful reagents for the oxidation of phenols. nih.gov The underlying mechanism can involve either a direct hydride transfer or a more complex stepwise electron-proton transfer sequence. nih.govresearchgate.net

| Reactant | Reagent(s) | Product Type | Citation |

|---|---|---|---|

| This compound | Oxidizing agents (e.g., Potassium permanganate) | Quinone derivatives |

Reduction Reactions

This compound is also capable of undergoing reduction, though the nature of the product is highly dependent on the specific reducing agents and the reaction conditions applied.

It has been noted that reduction reactions can convert this compound into its corresponding amines. This transformation would necessitate the cleavage of the stable C-N bonds within the urea (B33335) linkage to yield p-aminophenol. The carbonyl group of urea is generally resistant to reduction and requires potent reducing agents. While sodium borohydride (B1222165) is mentioned in the literature in a general context for this compound, it is typically insufficient to reduce a urea functionality. Therefore, more powerful reducing systems or harsher reaction conditions would be required to achieve this conversion.

| Reactant | Product Type | Citation |

|---|---|---|

| This compound | Corresponding amines (e.g., p-aminophenol) |

Substitution Reactions on Aromatic and Hydroxyl Moieties

The molecular architecture of this compound offers sites for substitution on both the aromatic rings and the hydroxyl groups. The strong electron-donating character of the hydroxyl groups and the urea bridge significantly activates the phenyl rings, making them prime candidates for electrophilic aromatic substitution.

While the direct substitution of a phenolic hydroxyl group presents a significant chemical challenge, its conversion to other functional groups via derivatization is a common strategy. For example, the hydroxyl group can be readily converted into an ether linkage (alkoxy group) through reactions like the Williamson ether synthesis.

Furthermore, the activated nature of the phenyl rings allows for electrophilic substitution reactions, such as halogenation, to occur, yielding halogenated derivatives. In this reaction, a halogen atom is introduced onto the aromatic ring, with the substitution pattern being directed by the existing activating groups, primarily to the positions ortho to the hydroxyl groups.

| Reaction Type | Reagent Type | Product Type | Citation |

|---|---|---|---|

| Halogenation | Halogenating agents | Halogenated derivatives | |

| Etherification | Alkylating agents | Alkoxy derivatives | Inferred from general phenol (B47542) chemistry |

Mechanistic Studies of Specific Transformations

Although detailed mechanistic investigations specifically targeting the chemical reactions of this compound are not extensively documented, the mechanisms can be reliably inferred from the well-established reactivity of its constituent functional groups.

Oxidation to Quinones : The oxidation of phenols to quinones is understood to proceed through the formation of a phenoxy radical intermediate. This radical can then undergo further oxidation and tautomerization to yield the final quinone product. For this compound, this process would likely occur in a stepwise manner at each of the two phenol moieties.

Electrophilic Aromatic Substitution : The mechanism for reactions like halogenation adheres to the classical pathway for electrophilic aromatic substitution. The powerful activating and ortho-, para-directing nature of the hydroxyl and urea groups dictates that the electrophile will attack the positions ortho to the hydroxyls. The reaction advances through a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Synthesis Mechanism : Insight into the compound's reactivity can also be gained from its synthesis. The formation of this compound from p-aminophenol and urea in an acidic medium likely involves the initial protonation of urea. univpancasila.ac.id This is followed by a nucleophilic attack from the amino group of one p-aminophenol molecule, and a subsequent reaction with a second p-aminophenol molecule displaces an ammonia-related leaving group to form the final symmetrically substituted urea. univpancasila.ac.id

Biological Target Interaction Studies Non Clinical Focus

Enzyme Inhibition Mechanisms

The interaction of 1,3-Bis(4-hydroxyphenyl)urea and its analogs with various enzymes has been a subject of scientific investigation, particularly focusing on enzymes involved in inflammation.

This compound has demonstrated potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. f1000research.com The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response. nih.govsci-hub.box Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory compounds as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govsci-hub.box

Studies indicate that this compound has inhibitory activity against both COX-1 and COX-2. f1000research.comresearchgate.net In-silico analyses have shown that the compound exhibits a strong binding affinity for both COX-1 and COX-2 enzymes. f1000research.comresearchgate.net Further in vivo research on carrageenan-induced inflammation in rats demonstrated that this compound administration led to a decrease in the expression of COX-2 protein in the inflamed paw tissue. pensoft.netpensoft.netresearchgate.net The anti-inflammatory effect of higher doses (50, 100, and 200 mg/kg BW) was found to be comparable to that of the well-known anti-inflammatory drug, diclofenac (B195802) sodium. f1000research.com The urea (B33335) moiety is considered a suitable scaffold for designing selective COX-2 inhibitors. nih.govsci-hub.box

| Compound/Analog | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| This compound | COX-1, COX-2 | Demonstrates binding activity in-silico. | f1000research.comresearchgate.net |

| This compound | COX-2 | Decreases protein expression in inflamed rat paw tissue. | pensoft.netpensoft.net |

| 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea | COX-2 | Potent and selective COX-2 inhibitor with an IC50 of 0.11 μM. | nih.govsci-hub.box |

| Diaryl-1,2,4-triazole urea conjugates (e.g., 10e) | COX-2 | Active against COX-2 with an IC50 of 1.98 µM. | researchgate.net |

While direct studies on the interaction of this compound with urease are not extensively documented, numerous studies have explored the urease inhibitory potential of analogous urea and thiourea (B124793) derivatives. nih.govnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a reaction that can contribute to various pathological conditions, including peptic ulcers and the formation of infection-induced kidney stones. nih.govcore.ac.ukmdpi.com Therefore, the inhibition of urease is a significant area of pharmaceutical research. core.ac.uk

Various synthetic urea derivatives have shown potent inhibitory activity against the urease enzyme. For instance, a study on tryptamine-based urea and thiourea derivatives identified compounds with significant urease inhibitory potential, with some exhibiting greater activity than the standard inhibitor, thiourea. nih.gov Another study found that N-4-nitrophenyl-N'-4'-nitrophenylurea is a strong urease inhibitor with an IC50 value of 1.25 µM. researchgate.net These findings suggest that the urea scaffold is a promising pharmacophore for the development of urease inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have helped to elucidate the binding interactions of these urea derivatives within the active site of the urease enzyme. nih.gov

| Analogous Urea Derivative | Urease Inhibition (IC50) | Reference |

|---|---|---|

| N-4-nitrophenyl-N'-4'-nitrophenylurea | 1.25 µM | researchgate.net |

| Tryptamine derivative (compound 14) | 11.4 ± 0.4 µM | nih.gov |

| Tryptamine derivative (compound 16) | 13.7 ± 0.9 µM | nih.gov |

| Unnamed Urea Derivative (compound 1) | 10.11 ± 0.11 µM | nih.gov |

| Thiourea (Standard) | 21.2 ± 1.3 µM | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Modulation of Cellular Signaling Pathways

This compound influences cellular signaling pathways associated with inflammation, primarily by affecting the production of pro-inflammatory cytokines and the expression of related genes.

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are crucial mediators of the inflammatory response. google.com Elevated levels of these cytokines are associated with various inflammatory diseases. google.com Research has shown that this compound can effectively suppress the expression of these key pro-inflammatory cytokines.

In a study involving carrageenan-induced inflammation in rats, administration of this compound resulted in a dose-dependent decrease in the expression of TNF-α, IL-1β, and IL-6 in the inflamed tissue. pensoft.netpensoft.netresearchgate.net At doses of 100 and 200 mg/kg BW, the reduction in TNF-α and IL-6 expression was not significantly different from that caused by diclofenac sodium. pensoft.net For IL-1β, doses of 50, 100, and 200 mg/kg BW showed effects comparable to diclofenac sodium. pensoft.net In-silico analysis also indicated that this compound has a binding affinity for TNF-α. f1000research.comresearchgate.net Similarly, other diaryl urea derivatives have been reported to inhibit the production of TNF-α and IL-6. nih.govcapes.gov.br

| Cytokine | Effect of this compound | Key Finding | Reference |

|---|---|---|---|

| TNF-α | Decreased Expression | Expression at 100 & 200 mg/kg BW doses is comparable to diclofenac sodium. | pensoft.net |

| IL-1β | Decreased Expression | Expression at 50, 100 & 200 mg/kg BW doses is comparable to diclofenac sodium. | pensoft.net |

| IL-6 | Decreased Expression | Expression at 100 & 200 mg/kg BW doses is comparable to diclofenac sodium. | pensoft.net |

| IL-6 | 58±4% Reduction | Reduction observed at a dose of 200 mg/kg. | vulcanchem.com |

| IL-1β | 63±5% Reduction | Reduction observed at a dose of 200 mg/kg. | vulcanchem.com |

The modulation of inflammatory mediators such as COX-2 and pro-inflammatory cytokines by this compound is fundamentally linked to its impact on gene expression. pensoft.netpensoft.net Inflammatory stimuli trigger signaling cascades that lead to the activation of transcription factors, which in turn regulate the expression of genes encoding these inflammatory proteins. researchgate.net

Studies have demonstrated that this compound administration leads to a reduced protein expression of COX-2, TNF-α, IL-1β, and IL-6. researchgate.net This suggests that the compound interferes with the signaling pathways that control the transcription and translation of these inflammatory genes. While direct, detailed studies on the specific transcription factors or epigenetic modifications affected by this compound are limited, the observed downstream effects strongly indicate an influence on gene regulation. For instance, some urea derivatives are known to act as inhibitors of histone deacetylases (HDAC), which play a crucial role in regulating gene expression by modifying chromatin structure. nih.gov The suppression of key inflammatory markers points to the compound's ability to modulate gene expression related to inflammatory responses. researchgate.netdatamed.org

Influence on Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation. researchgate.netmdpi.com Excessive ROS can damage cells and biomolecules, leading to chronic inflammation. mdpi.comnih.gov Antioxidants can counteract this by neutralizing free radicals. researchgate.net

| Antioxidant Assay Method | Result (IC50) | Reference |

|---|---|---|

| CUPRAC (Cupric Reducing Antioxidant Capacity) | 4.40 ± 0.07 μg/mL | researchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | 29.36 ± 1.20 μg/mL | researchgate.net |

Cupric Ion Reducing Antioxidant Capacity (CUPRAC)

The antioxidant potential of this compound has been evaluated using the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. This method assesses the ability of a compound to reduce copper (II) ions to copper (I) ions, which serves as an indicator of its electron-donating capacity, a key mechanism of antioxidant action. Research has demonstrated that this compound exhibits notable activity in this assay.

In a study evaluating its antioxidant properties, this compound was found to have a half-maximal inhibitory concentration (IC50) value of 4.40 ± 0.07 μg/mL in the CUPRAC assay. researchgate.netresearchgate.net This result indicates that the compound is an effective reducing agent, capable of donating electrons to neutralize free radicals, thereby showcasing its potential as an antioxidant. researchgate.net The CUPRAC method is a widely recognized assay for determining the total antioxidant capacity of substances. researchgate.netresearchgate.net

Table 1: CUPRAC Activity of this compound

| Assay | IC50 Value (μg/mL) |

|---|---|

| CUPRAC | 4.40 ± 0.07 |

IC50: The concentration of a substance required to reduce 50% of the cupric ions.

Ferric Reducing Antioxidant Power (FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is another method employed to investigate the antioxidant capabilities of this compound. The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which produces a colored product. This reduction potential is indicative of a compound's antioxidant activity.

Studies have shown that this compound demonstrates activity in the FRAP assay with a reported IC50 value of 29.36 ± 1.20 μg/mL. researchgate.netresearchgate.net While this value suggests a lower reducing power compared to its activity in the CUPRAC assay, it nonetheless confirms the compound's ability to act as a reducing agent. researchgate.net The FRAP assay is a common and straightforward method for assessing the antioxidant power of various compounds. sigmaaldrich.com The collective results from both the CUPRAC and FRAP assays indicate that this compound possesses antioxidant properties through an electron transfer mechanism. researchgate.netresearchgate.net

Table 2: FRAP Activity of this compound

| Assay | IC50 Value (μg/mL) |

|---|---|

| FRAP | 29.36 ± 1.20 |

IC50: The concentration of a substance required to produce 0.5 absorbance.

Structure Activity/property Relationship Studies

Elucidating the Influence of Substituent Effects

The two hydroxyl (-OH) groups on the terminal phenyl rings of 1,3-Bis(4-hydroxyphenyl)urea are dominant features that largely govern its intermolecular forces. These groups are potent hydrogen bond donors and acceptors, significantly enhancing the molecule's capacity for forming strong and directional hydrogen bonds. This strong hydrogen-bonding capability is fundamental to its physical properties, influencing its crystalline packing, solubility in various solvents, and thermal stability. vulcanchem.com

The urea (B33335) moiety itself is a powerful hydrogen-bonding motif, with the N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. The addition of the phenolic hydroxyl groups creates a more extensive and robust hydrogen-bonding network. This network is critical in the formation of ordered, stable supramolecular structures. In related hydroxyphenyl urea derivatives, intermolecular N-H···O hydrogen bonds have been shown to stabilize the crystal lattice. vulcanchem.com The presence of these multiple hydrogen-bonding sites increases the likelihood of strong interactions with biological macromolecules, such as enzymes and receptors, which often rely on hydrogen bonds for substrate recognition and binding.

The electronic properties of the molecule can be fine-tuned by altering the substituents on the aromatic rings. While the parent compound is this compound, studies on analogous structures provide clear insights into these effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can predictably modify the acidity of the N-H protons of the urea and the hydrogen-bonding strength.

For instance, in structurally similar ureidopyrimidinone (UPy) derivatives, an electron-withdrawing carbonyl group enhances the acidity of the anilide proton, strengthening hydrogen bonds. rsc.org Conversely, an electron-donating phenol (B47542) ether group decreases the proton's acidity, weakening the hydrogen bond. rsc.org This principle applies to this compound, where the hydroxyl groups are mildly activating. Replacing them with stronger EWGs like nitro or cyano groups would be expected to increase the hydrogen-bond donating capacity of the N-H groups. In contrast, replacing them with stronger EDGs like methoxy (B1213986) groups could decrease it. Studies on derivatives of 1,4-bis(1,3,4-oxadiazole)benzene show that substituents like phenyl, thiophene, and pyrrole (B145914) fragments can alter the frontier molecular orbitals (HOMO-LUMO gap), which in turn affects the electronic and optical properties of the material. researchgate.net

Role of Hydroxyl Groups on Intermolecular Interactions

Correlation Between Molecular Structure and Self-Assembly

The specific arrangement of hydrogen bond donors and acceptors in this compound makes it an excellent candidate for self-assembly into well-defined supramolecular structures. The linear, symmetrical nature of the molecule, combined with the strong, directional hydrogen bonds facilitated by the urea and hydroxyl groups, promotes the formation of one-dimensional polymer-like chains or more complex three-dimensional networks.

Studies on related bis-urea compounds demonstrate their ability to form distinct aggregate states, including thermodynamically stable H-aggregates. researchgate.net The process of supramolecular polymerization is highly sensitive to substituent effects. Research on UPy derivatives has shown that the degree of polymerization can be controlled in a predictable manner; electron-withdrawing substituents enhance polymerization by strengthening the underlying hydrogen bonds, leading to the formation of larger aggregates at lower concentrations. rsc.org Conversely, electron-donating substituents diminish the extent of polymerization. rsc.org This correlation highlights how the molecular-level structure of this compound, particularly its electronic and hydrogen-bonding features, directly translates into its macroscopic self-assembly behavior.

Linking Structural Features to Biological Activity Profiles

The biological activity of this compound and its analogs is intrinsically linked to its molecular structure. The compound, also known as HP2009, is recognized for its anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and bind to tumor necrosis factor-alpha (TNF-α). f1000research.com

The key structural components responsible for this activity are:

The Urea Core: This central moiety acts as a rigid scaffold and a hydrogen-bonding unit, enabling the molecule to fit into the active sites of target enzymes.

The Hydroxyphenyl Groups: The hydroxyl groups enhance binding affinity to biological targets through hydrogen bonding. Their presence and position are critical. For example, in a series of novel primaquine-urea derivatives, compounds with hydroxyl or halogen substituents showed significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line. nih.gov